2-(4-Methylpentyl)anthracene-9,10-dione
Description
Contextualization of Anthracene-9,10-dione Derivatives in Contemporary Chemical Research
Anthracene-9,10-dione, commonly known as anthraquinone (B42736), is an aromatic organic compound featuring a core structure of three fused benzene (B151609) rings with two ketone groups on the central ring. wikipedia.org This core structure is a "privileged chemical motif" that serves as the backbone for a vast array of natural and synthetic compounds with diverse applications. nih.gov
In contemporary research, anthraquinone derivatives are investigated for their wide-ranging biological and chemical properties. They are pivotal in the synthesis of dyes and pigments, with their rigid, planar structure and conjugated π-system lending them to intense coloration. semanticscholar.org Furthermore, many derivatives have been explored as potent therapeutic agents, particularly in oncology, where they form the structural basis for several anticancer drugs. nih.govnih.gov In industrial settings, anthraquinones play a crucial role as catalysts and additives. For instance, they are used as digester additives in the papermaking process to protect polysaccharides from degradation. wikipedia.org One of the most significant industrial applications is in the production of hydrogen peroxide via the anthraquinone process, which relies on the reversible hydrogenation and oxidation of 2-alkylanthraquinones. wikipedia.orgchemicalbook.comtaylorandfrancis.com
The versatility of the anthraquinone nucleus allows for chemical modifications at various positions, enabling the synthesis of derivatives with fine-tuned electronic, physical, and biological properties. numberanalytics.commdpi.com Researchers actively explore these modifications to develop new materials for organic electronics, advanced catalysts, and novel pharmaceuticals. nih.govacs.org
Significance of Alkyl-Substituted Anthraquinone Systems for Tailored Properties
The introduction of alkyl substituents onto the anthraquinone core is a key strategy for tailoring the molecule's properties for specific applications. The nature, length, and position of the alkyl chain can profoundly influence the compound's solubility, reactivity, and intermolecular interactions. semanticscholar.orgnih.gov
A prime example of this is the industrial Riedl-Pfleiderer process for producing hydrogen peroxide. wikipedia.org This process predominantly uses 2-alkylanthraquinones, such as 2-ethylanthraquinone (B47962) and 2-amylanthraquinone (B82082). taylorandfrancis.comnih.govsolvay.com The alkyl group enhances the solubility of the anthraquinone derivative in the organic solvents used in the reaction cycle. Moreover, the length and structure of the alkyl side chain can impact the rate and efficiency of the catalytic hydrogenation step. nih.gov
Beyond catalysis, alkyl substitution is a tool for modifying other key characteristics:
Physical Properties: The length of the alkyl chain can affect the melting point, boiling point, and crystalline structure of the compound. Longer alkyl chains generally increase the hydrophobicity of the molecule. nih.gov
Electrochemical Properties: Substitution on the anthraquinone ring, including with alkyl groups, can alter the redox potential of the molecule. This is significant for applications in areas like organic flow batteries. acs.orgchemrxiv.org
Biological Activity: In medicinal chemistry, attaching alkyl chains to a core pharmacophore can influence how the molecule interacts with biological targets and its metabolic stability. nih.gov
The ability to systematically vary the alkyl substituent provides chemists with a powerful method to create a library of anthraquinone derivatives with a spectrum of properties, optimized for everything from industrial catalysis to targeted drug delivery.
Current Research Landscape and Knowledge Gaps Pertaining to 2-(4-Methylpentyl)anthracene-9,10-dione
Despite the broad and extensive research into alkylated anthraquinones, a thorough review of the scientific literature reveals a significant knowledge gap specifically concerning This compound . There is a notable absence of published studies detailing its synthesis, specific properties, or potential applications.
This lack of specific data means its characteristics must be inferred from closely related, well-studied analogues. Its structure, featuring a C6 branched alkyl chain (an isohexyl group), places it in the family of long-chain 2-alkylanthraquinones. It is structurally similar to 2-amylanthraquinone (also known as 2-pentylanthracene-9,10-dione), which is used in hydrogen peroxide production. solvay.comnih.gov
The absence of dedicated research on this specific compound represents an opportunity for future investigation. Such studies would be necessary to fully characterize its physical and chemical properties, explore potential synthetic routes, and evaluate its performance in established applications for alkyl-anthraquinones. Until such research is conducted, this compound remains a scientifically uncharacterized member of this important class of chemical compounds.
Data Tables
Table 1: General Properties of the Parent Compound, Anthracene-9,10-dione
This table provides key physical and chemical properties for the unsubstituted core structure, Anthracene-9,10-dione, which serves as a baseline for its derivatives.
| Property | Value | Source |
| Chemical Formula | C₁₄H₈O₂ | wikipedia.orgnist.gov |
| Molar Mass | 208.22 g/mol | wikipedia.orgnist.gov |
| Appearance | Yellow crystalline solid | wikipedia.org |
| Melting Point | 284.8 °C | wikipedia.org |
| Boiling Point | 377 °C | wikipedia.org |
| Solubility in Water | Insoluble | wikipedia.org |
| CAS Number | 84-65-1 | wikipedia.orgnist.gov |
Table 2: Comparative Properties of Common 2-Alkylanthraquinones
This table illustrates how the properties of the anthraquinone core change with the addition of different alkyl groups. Data for the specific subject compound is not available and is therefore marked as such.
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Known Applications |
| 2-Ethylanthracene-9,10-dione | C₁₆H₁₂O₂ | 236.27 | 108-111 | Hydrogen peroxide production |
| 2-Amylanthracene-9,10-dione | C₁₉H₁₈O₂ | 278.34 | 105 | Hydrogen peroxide production |
| This compound | C₂₀H₂₀O₂ | 292.37 | Data Not Available | Data Not Available |
Structure
2D Structure
3D Structure
Properties
CAS No. |
71308-17-3 |
|---|---|
Molecular Formula |
C20H20O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(4-methylpentyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H20O2/c1-13(2)6-5-7-14-10-11-17-18(12-14)20(22)16-9-4-3-8-15(16)19(17)21/h3-4,8-13H,5-7H2,1-2H3 |
InChI Key |
JWXBQHIMYKKGJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Methylpentyl Anthracene 9,10 Dione and Analogues
Retrosynthetic Analysis of 2-(4-Methylpentyl)anthracene-9,10-dione
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.com For this compound, the key challenge is the formation of the carbon-carbon bond at the 2-position of the anthraquinone (B42736) skeleton.
A primary disconnection can be made at the bond between the anthracene (B1667546) core and the 4-methylpentyl side chain. This leads to two main synthons: an anthracene-9,10-dione cation at the 2-position and a 4-methylpentyl anion. The corresponding synthetic equivalents would be a pre-functionalized anthracene-9,10-dione with a leaving group at the 2-position (such as a halide) and a 4-methylpentyl organometallic reagent (like a Grignard or organocuprate reagent).
Alternatively, a disconnection could suggest a Friedel-Crafts type reaction, where an activated anthracene-9,10-dione derivative reacts with a 4-methylpentyl halide or alcohol in the presence of a Lewis acid. However, controlling the regioselectivity of such reactions on the anthraquinone core can be challenging due to the deactivating nature of the carbonyl groups. beilstein-journals.org
Another retrosynthetic approach involves building the substituted benzene (B151609) ring onto a pre-existing quinone structure through a Diels-Alder reaction. nih.govresearchgate.netresearchgate.netresearchgate.net This would involve a suitably substituted diene reacting with a dienophile like 1,4-naphthoquinone (B94277), followed by oxidation to form the anthracene-9,10-dione scaffold. The 4-methylpentyl group would need to be incorporated into one of the starting materials for this cycloaddition.
Direct Functionalization Approaches to the Anthracene-9,10-dione Core
Direct functionalization methods aim to introduce the desired substituent directly onto the anthracene-9,10-dione backbone.
Alkylation Reactions at the 2-Position
Direct alkylation of the anthracene-9,10-dione core is a potential route. Friedel-Crafts alkylation, for instance, could introduce the 4-methylpentyl group. However, the electron-withdrawing nature of the carbonyl groups deactivates the aromatic rings towards electrophilic substitution, making these reactions challenging. colab.ws Often, such reactions require harsh conditions and may lead to a mixture of products.
Another approach is the reductive alkylation of anthraquinones. In this method, the anthraquinone is first reduced to its corresponding hydroquinone (B1673460) or a radical anion, which is more electron-rich and thus more susceptible to alkylation. Subsequent oxidation would then regenerate the anthraquinone skeleton with the newly introduced alkyl group.
Substitution Reactions on Pre-functionalized Anthracene-9,10-diones
A more controlled method for introducing the 4-methylpentyl group involves the use of a pre-functionalized anthracene-9,10-dione. Starting with a derivative such as 2-bromoanthracene-9,10-dione, a nucleophilic substitution reaction can be employed. For example, a Gilman reagent (lithium di(4-methylpentyl)cuprate) could potentially displace the bromide.
Alternatively, palladium-catalyzed cross-coupling reactions, which are discussed in more detail in the next section, are a powerful tool for this transformation. These reactions offer high selectivity and functional group tolerance. nobelprize.orgwikipedia.org
Advanced Carbon-Carbon Bond Formation Strategies for Anthraquinone Derivatives
Modern organic synthesis offers several advanced methods for the formation of carbon-carbon bonds, which are highly applicable to the synthesis of this compound.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming C-C bonds. nobelprize.orgwikipedia.orgnih.govacs.orglibretexts.org The Suzuki-Miyaura coupling, in particular, is a powerful technique that involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. wikipedia.orgyonedalabs.comnih.govresearchgate.net
For the synthesis of this compound, this would typically involve the reaction of 2-bromoanthracene-9,10-dione with (4-methylpentyl)boronic acid or one of its esters. researchgate.netmdpi.com A variety of palladium catalysts and ligands can be used to optimize the reaction conditions. nih.gov
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions for the Arylation of Anthraquinones
| Electrophile | Nucleophile | Catalyst/Ligand | Base | Solvent | Yield |
| 2,4-Dibromoanthraquinone | Phenylboronic acid | Pd(PPh₃)₄/PPh₃ | aq. Na₂CO₃ | DME | Good |
| 2-Chloroanthraquinone | Arylboronic acids | Pd(PPh₃)₄ | aq. Na₂CO₃ | DME | Good |
Data is illustrative of the reaction type and not specific to the synthesis of this compound. mdpi.com
Radical Processes for Anthraquinone Functionalization
Radical reactions provide an alternative pathway for the functionalization of anthraquinones. colab.ws These processes can be initiated photochemically or through the use of radical initiators. For instance, a radical species generated from a 4-methylpentyl precursor could add to the anthraquinone ring.
One such method is the Meerwein arylation, which utilizes diazonium salts. While traditionally used for arylation, modifications of this reaction could potentially be adapted for alkylation. colab.ws Photoredox catalysis using anthraquinones themselves as photosensitizers can also generate radical intermediates that lead to C-C bond formation. rsc.orgresearchgate.netresearchgate.net
Table 2: Overview of Synthetic Strategies
| Strategy | Key Intermediates | Advantages | Challenges |
| Direct Alkylation | Anthracene-9,10-dione, 4-methylpentyl halide/alcohol | Potentially fewer steps | Poor regioselectivity, harsh conditions |
| Substitution on Pre-functionalized Core | 2-Haloanthracene-9,10-dione, 4-methylpentyl organometallic | Good regioselectivity | Requires pre-functionalization of the core |
| Suzuki-Miyaura Coupling | 2-Haloanthracene-9,10-dione, (4-methylpentyl)boronic acid | High yield, good functional group tolerance | Requires synthesis of the boronic acid derivative |
| Radical Functionalization | Anthracene-9,10-dione, radical precursor | Alternative reactivity patterns | Can be less selective, potential for side reactions |
Cycloaddition Chemistry for Anthracene System Formation
The formation of the tricyclic anthracene core of anthraquinone derivatives is frequently accomplished through cycloaddition reactions, with the Diels-Alder reaction being a cornerstone of this synthetic strategy. royalsocietypublishing.orgnumberanalytics.com This [4+2] cycloaddition involves the reaction of a diene with a dienophile to form a new six-membered ring. numberanalytics.comblogspot.com In the context of anthraquinone synthesis, a common approach is the reaction of a substituted 1,4-naphthoquinone (the dienophile) with a suitable 1,3-diene. royalsocietypublishing.orgnih.gov Subsequent aromatization of the newly formed ring, often through oxidation or elimination, yields the stable anthraquinone system. nih.gov
This method offers a versatile route to highly functionalized and substituted anthraquinones, as the substitution pattern of the final product can be controlled by selecting appropriately substituted diene and dienophile starting materials. royalsocietypublishing.org For instance, the synthesis of a 2-alkyl-substituted anthraquinone could theoretically proceed by reacting a 1,4-naphthoquinone with a corresponding 1-alkyl-substituted 1,3-diene. The reaction tolerates a broad range of substrates and can proceed under mild conditions, often with high regioselectivity and good yields. royalsocietypublishing.org
An alternative and more modern approach to the anthracene framework is the iridium-catalyzed [2+2+2] cycloaddition. mdpi.com This method can involve the reaction of a 1,2-bis(propiolyl)benzene derivative with an alkyne. This catalytic cycle efficiently constructs the central aromatic ring, yielding tetra-substituted anthraquinones. This technique is tolerant of various functional groups, including sterically hindered ones, and provides a powerful alternative to traditional methods. mdpi.com
The regioselectivity of these cycloadditions is a critical consideration. In Diels-Alder reactions involving substituted anthracenes, cycloaddition typically occurs at the central 9,10-positions. nih.govresearchgate.net However, strategic placement of electron-donating substituents on the terminal rings can direct the reaction toward the 1,4-positions, overriding the typical reactivity and allowing for the synthesis of otherwise difficult-to-access isomers. nih.gov
Optimization of Reaction Conditions and Yields in Anthraquinone Synthesis
Achieving high yields in the synthesis of anthraquinone derivatives requires careful optimization of various reaction parameters. Key variables that are typically investigated include temperature, reaction time (or residence time in flow chemistry), solvent, catalyst, and the molar ratio of reactants. researchgate.netmdpi.com
A systematic approach, such as the use of a Box-Behnken design in response surface methodology, can be employed to efficiently explore the interplay between these variables and identify the optimal conditions for maximizing product yield. mdpi.com For example, in the continuous-flow synthesis of 1-aminoanthraquinone (B167232) from 1-nitroanthraquinone, conditions were optimized to achieve an approximate 88% yield at a specific temperature (213 °C), residence time (4.3 min), and molar ratio of reactants (4.5). mdpi.com Continuous-flow operations can offer a safer and more reliable process compared to batch operations, especially when high temperatures and pressures are required. mdpi.com
The choice of solvent and catalyst is also crucial. In iridium-catalyzed [2+2+2] cycloadditions, it was found that halogenated solvents like dichloroethane (DCE) or dichloromethane (B109758) (DCM) provided significantly better yields for certain substrates compared to toluene. mdpi.com Further optimization by conducting the reaction under reflux in DCM improved the yield to 72%. mdpi.com Similarly, in the oxidation of anthracene to anthraquinone, catalysts such as ferric bromide trichloride (B1173362) tri-n-butyl ferric bromide (NBPBFTC) have been shown to be highly effective, with optimization of temperature and reaction time leading to yields as high as 99.5%. google.com
The following table summarizes findings from various studies on the optimization of reaction conditions for anthraquinone synthesis.
| Parameter | Condition 1 | Yield 1 | Condition 2 | Yield 2 | Condition 3 | Yield 3 | Reference |
| Solvent | Toluene | 36% | Dichloroethane | 62% | Dichloromethane | 72% | mdpi.com |
| Temperature | 120 °C | ~20% | 180 °C | ~65% | 213 °C | ~88% | mdpi.com |
| Reactant Molar Ratio | 3.0 | ~80% | 4.5 | ~88% | 6.0 | ~85% | mdpi.com |
| Residence Time | 2.0 min | ~70% | 4.3 min | ~88% | 6.0 min | ~82% | mdpi.com |
Purification and Characterization Techniques for Novel Anthraquinone Derivatives
Following synthesis, a multi-step process of purification and characterization is required to isolate the target compound and verify its structure. The crude product of an anthraquinone synthesis often contains unreacted starting materials, byproducts, and other impurities. google.com
Purification Techniques: Commonly employed purification methods are based on the differing physical properties of the components in the reaction mixture, such as polarity and solubility.
Column Chromatography: This is a widely used technique where the crude mixture is passed through a stationary phase (e.g., silica (B1680970) gel) with a mobile phase (solvent). academicjournals.org Separation occurs as components travel through the column at different rates depending on their affinity for the stationary phase. Flash chromatography is a rapid version of this technique. royalsocietypublishing.org
Recrystallization: This method involves dissolving the impure compound in a suitable hot solvent and allowing it to cool slowly. The desired compound crystallizes out in a purer form, leaving impurities behind in the solvent. blogspot.com
Preparative Thin-Layer Chromatography (TLC): For smaller quantities, preparative TLC can be used to separate individual compounds from a mixture. academicjournals.org
Solvent Extraction: Specific impurities can be removed by washing or extracting the crude product with a solvent in which the impurities have high solubility but the desired product does not. google.com For example, chlorobenzol has been used for its selective solvent action on impurities commonly found in crude anthraquinone. google.com
Characterization Techniques: Once purified, the identity and structure of the novel anthraquinone derivative must be unequivocally confirmed using a suite of spectroscopic and analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for structure elucidation. academicjournals.orgnih.gov ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule.
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) provide the molecular weight of the compound and can offer information about its structure through fragmentation patterns. academicjournals.orgnih.gov
UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the molecule and is characteristic of the anthraquinone chromophore. mdpi.com
Single-Crystal X-ray Diffraction: When a suitable crystal can be grown, this technique provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the molecule. royalsocietypublishing.org
The following table outlines the primary characterization techniques and the information they provide for a novel anthraquinone derivative.
| Technique | Information Provided |
| ¹H NMR Spectroscopy | Provides details on the electronic environment, number, and connectivity of hydrogen atoms. |
| ¹³C NMR Spectroscopy | Determines the number and type of carbon atoms in the molecule, revealing the carbon framework. |
| Mass Spectrometry (MS) | Measures the precise molecular weight and can provide structural clues from fragmentation analysis. |
| UV-Visible Spectroscopy | Characterizes the conjugated π-electron system of the anthraquinone core. |
| X-ray Crystallography | Offers an unambiguous determination of the three-dimensional molecular structure and stereochemistry. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the carbonyl (C=O) groups characteristic of quinones. |
Advanced Spectroscopic and Photophysical Characterization
Electronic Absorption Spectroscopy of 2-(4-Methylpentyl)anthracene-9,10-dione Systems
While the electronic absorption spectra of anthraquinones are generally characterized by π → π* transitions in the 220–350 nm range and a weaker, longer-wavelength n → π* transition around 400 nm, specific data delineating the absorption band origins and any observable vibronic fine structure for this compound have not been published. nih.gov Similarly, studies detailing the influence of different solvent environments on the electronic transitions of this particular compound are absent from the literature.
Fluorescence and Photoluminescence (PL) Spectroscopy
The parent anthraquinone (B42736) molecule is known for its very low fluorescence quantum yield, as intersystem crossing to the triplet state is highly efficient. While substitutions can alter these properties, specific measurements of fluorescence emission maxima, quantum yields, or luminescence lifetimes for this compound are not available. Furthermore, there are no specific studies on excimer or exciplex formation involving this compound.
The absence of dedicated research on this compound means that a scientifically accurate and detailed article adhering to the specified outline cannot be generated at this time. The synthesis and characterization of this specific molecule may have been performed, but its advanced photophysical properties have not been the subject of published, peer-reviewed study.
Electroluminescence (EL) Properties in Device Contexts
There is no available research in published scientific literature detailing the electroluminescent (EL) properties of this compound. Studies on related anthracene (B1667546) derivatives have shown their potential in Organic Light Emitting Diode (OLED) applications, where the anthracene core often serves as a blue-emitting luminophore. mdpi.comresearchgate.net However, specific data regarding the performance of this compound within an electroluminescent device—including device architecture, quantum efficiency, emission spectra, and luminance—could not be found. Consequently, no data tables on its EL performance can be provided.
Vibrational Spectroscopy (e.g., Raman, Infrared) for Molecular Conformation and Interactions
Specific vibrational spectroscopy data (Infrared or Raman) for this compound are not available in the reviewed literature. While the National Institute of Standards and Technology (NIST) provides reference infrared spectra for the parent compound, anthracene-9,10-dione, this does not extend to the specific alkyl-substituted derivative requested. nist.gov
Research on other anthraquinone derivatives has utilized Raman spectroscopy to identify vibrational modes, particularly those related to the fused ring systems. nsf.gov Such analyses provide insight into molecular structure and intermolecular interactions. However, without experimental or theoretical spectra for this compound, a discussion of its specific vibrational modes, molecular conformation, and intermolecular interactions remains purely speculative. No experimental vibrational frequency data can be presented.
X-ray Crystallography for Solid-State Structural Elucidation
No published X-ray crystallography data exists for this compound. This analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing key information on bond lengths, bond angles, and intermolecular packing. While crystal structures for other substituted anthracene and anthraquinone derivatives have been reported and are crucial for understanding their structure-property relationships, nih.govrsc.org such specific elucidation for this compound has not been documented in crystallographic databases or scientific papers. Therefore, no data table of crystallographic parameters can be compiled.
Electrochemical Behavior and Redox Properties
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) Studies
The electrochemical response of 2-(4-Methylpentyl)anthracene-9,10-dione is typically investigated using techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV). These methods provide insight into the reduction and oxidation processes of the molecule.
In aprotic organic solvents, such as acetonitrile (B52724) or dichloromethane (B109758), containing a supporting electrolyte like tetrabutylammonium (B224687) perchlorate, the cyclic voltammogram of an anthraquinone (B42736) derivative generally displays two consecutive reduction peaks. acs.org These correspond to the sequential formation of a radical anion and a dianion, as illustrated in the following reactions:
AQ + e⁻ ⇌ AQ•⁻
AQ•⁻ + e⁻ ⇌ AQ²⁻
The first reduction step is typically reversible or quasi-reversible, while the second step often exhibits quasi-reversible behavior. acs.org DPV, a more sensitive technique, can also be employed to resolve these reduction peaks with greater clarity.
Investigation of Quasi-Reversible Oxidation and Reduction Processes
The redox behavior of this compound is characterized by quasi-reversible processes. In cyclic voltammetry, a quasi-reversible system is identified by peak separations (ΔEp = |Epa - Epc|) that are greater than the theoretical value of 59/n mV (where n is the number of electrons) for a reversible one-electron process.
The reduction of the anthraquinone core to a radical anion (AQ•⁻) and subsequently to a dianion (AQ²⁻) involves two distinct one-electron transfer steps. acs.org The first reduction is often nearly reversible, indicating facile electron transfer. The second reduction step is generally more quasi-reversible in nature. acs.org The presence of the alkyl substituent can influence the kinetics of these electron transfers.
Determination of Frontier Molecular Orbital (FMO) Energy Levels (HOMO/LUMO)
The Frontier Molecular Orbital (FMO) energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. wikipedia.org
For anthraquinone derivatives, the LUMO energy level is directly related to the reduction potential. acs.orgjcesr.org A lower LUMO energy facilitates the acceptance of an electron into the molecule. The HOMO energy, conversely, is related to the molecule's ability to donate an electron (its oxidation potential). ossila.com
The HOMO and LUMO energy levels can be estimated from electrochemical data and also calculated using computational methods like Density Functional Theory (DFT). For the parent anthraquinone molecule, theoretical calculations have placed the HOMO and LUMO energy levels at approximately -6.99 eV and -2.79 eV, respectively, resulting in a HOMO-LUMO gap of 4.2 eV. researchgate.net The introduction of substituents, such as the 4-methylpentyl group, is known to alter these energy levels. researchgate.net
| Molecular Orbital | Estimated Energy Level (eV) |
| HOMO | ~ -6.9 eV |
| LUMO | ~ -2.7 eV |
| HOMO-LUMO Gap | ~ 4.2 eV |
Note: These values are estimations based on the parent anthraquinone structure and are subject to variation based on the specific substituent and computational method.
Impact of the 4-Methylpentyl Substituent on Redox Potentials and Electron Transfer Mechanisms
The 4-methylpentyl group, being an alkyl substituent, acts as an electron-donating group. This electronic effect influences the redox potentials of the anthraquinone core. Electron-donating groups increase the electron density on the aromatic system, making the addition of an electron (reduction) more difficult. acs.org
Consequently, the reduction potentials of this compound are expected to be shifted to more negative values compared to unsubstituted anthraquinone. acs.org Studies on similar 2,6-dialkoxy-9,10-anthraquinones have shown a negative shift in the first reduction potential by 75 mV to 90 mV. acs.org Computational studies on methylated anthraquinones also support that electron-donating groups decrease the reduction potentials. researchgate.net
The electron transfer mechanism itself, involving two sequential one-electron steps, is not fundamentally altered by the alkyl substituent. However, the kinetics of the electron transfer may be subtly affected. The substituent can influence the solvation shell around the molecule and the reorganization energy associated with the electron transfer process.
| Compound | First Reduction Potential (E¹red vs. Fc/Fc⁺) | Second Reduction Potential (E²red vs. Fc/Fc⁺) |
| Anthracene-9,10-dione | More Positive | More Positive |
| This compound | More Negative | More Negative |
Note: This table provides a qualitative comparison of the expected redox potentials.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. researchgate.net It is used to determine the electronic ground state of a molecule, from which numerous properties can be derived. For a molecule like 2-(4-Methylpentyl)anthracene-9,10-dione, DFT would be employed to understand its stable structure and intrinsic electronic characteristics.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. mdpi.com This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, the planar and rigid anthracene-9,10-dione core is contrasted by the flexible 4-methylpentyl side chain.
The presence of rotatable single bonds in the alkyl chain means the molecule can exist in various spatial arrangements, or conformations, each with a different energy. A full conformational analysis would be necessary to identify the global minimum (the most stable conformer) and other low-energy local minima. This involves systematically rotating the dihedral angles of the side chain and performing a geometry optimization at each step. The resulting conformational landscape reveals the relative stabilities of different conformers and the energy barriers for converting between them, which is crucial for understanding the molecule's physical properties and how it might interact with other molecules or surfaces.
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the region from which an electron is most easily donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most amenable to accepting an electron, highlighting sites for nucleophilic attack.
For an anthraquinone (B42736) derivative, the HOMO and LUMO are typically π-orbitals delocalized across the aromatic ring system. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. mdpi.com A small energy gap suggests that the molecule can be easily excited, which correlates with higher chemical reactivity and is a key factor in determining the molecule's color and electronic properties. The addition of the electron-donating alkyl group at the 2-position is expected to raise the energy of the HOMO slightly, thereby reducing the HOMO-LUMO gap compared to the unsubstituted anthraquinone parent molecule. Analysis of the electronic density distribution provides a map of how electrons are shared among the atoms, revealing the molecule's charge distribution and polarity.
Table 1: Key Parameters from Frontier Molecular Orbital Analysis This interactive table would typically display the calculated energy values for the HOMO, LUMO, and the resulting energy gap for the most stable conformer of this compound.
| Parameter | Description | Typical Expected Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | A negative value, indicating the energy required to remove an electron. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | A less negative or positive value, related to the electron affinity. |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO). | A positive value, indicating the energy for the lowest electronic excitation. |
Note: Specific values are dependent on the level of theory and basis set used in the calculation and are not available without a dedicated study.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. nih.gov It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack. These are expected around the oxygen atoms of the carbonyl groups in this compound due to the high electronegativity of oxygen.
Regions of positive potential (typically blue) are electron-poor and indicate sites for nucleophilic attack. In contrast, the green or yellow regions represent areas of neutral or near-neutral potential, characteristic of the nonpolar alkyl side chain and parts of the aromatic rings. The MEP map is an invaluable tool for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the regioselectivity of chemical reactions. acs.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics
To understand how this compound interacts with light, it is necessary to study its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose, providing information on electronic transitions and the properties of excited states. researchgate.net
TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of light a molecule absorbs. This allows for the simulation of its UV-visible absorption spectrum. mdpi.com For anthraquinone and its derivatives, the spectra are characterized by several electronic transitions. The lowest energy transition, often a π→π* transition, is responsible for the characteristic color of many anthraquinone dyes. psu.edu
By optimizing the geometry of the first excited state, TD-DFT can also be used to simulate the emission (fluorescence or phosphorescence) spectrum. The difference between the absorption and emission maxima is known as the Stokes shift, which provides insight into the structural changes the molecule undergoes upon excitation. These simulations are crucial for designing molecules with specific optical properties for applications such as dyes, pigments, or electronic materials.
Table 2: Simulated Spectroscopic Data This table would present the key predicted spectroscopic properties for this compound, including absorption and emission maxima.
| Property | Description | Typical Expected Value (nm) |
| λmax (Absorption) | The wavelength of maximum light absorption, corresponding to the lowest energy electronic transition. | For substituted anthraquinones, this typically falls in the UV-A or visible range. |
| Oscillator Strength (f) | A dimensionless quantity that expresses the probability of a given electronic transition. | Higher values indicate more intense absorption bands. |
| λmax (Emission) | The wavelength of maximum light emission from the first excited state. | Typically red-shifted (longer wavelength) compared to the absorption maximum. |
Note: Specific values are dependent on the computational method and solvent model used and are not available without a dedicated study.
Experimental electronic spectra rarely consist of sharp lines; instead, they show broad bands with a distinct shape. This broadening is due to the coupling between electronic transitions and molecular vibrations, known as vibronic coupling. wikipedia.org The shape of a spectral band contains detailed information about the changes in molecular geometry between the ground and excited electronic states.
Advanced computational models can simulate these vibronic effects to reproduce the experimental band shapes with high fidelity. nih.gov By analyzing which specific vibrational modes (e.g., C=O stretching, ring breathing) couple most strongly to the electronic transition, researchers can gain a deeper understanding of the excited-state dynamics. For anthraquinone derivatives, C=C and C=O stretching modes are often significantly involved in the vibronic structure of the absorption and emission bands. nih.gov This level of detailed analysis is essential for a complete interpretation of spectroscopic data.
Quantum Chemical Studies on Intramolecular Interactions and Stability (e.g., Natural Bond Orbital Analysis)
Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are instrumental in exploring the stability of a molecule, which arises from various intramolecular interactions. A key method for analyzing these interactions is the Natural Bond Orbital (NBO) analysis. NBO analysis provides a detailed picture of the electron density distribution in a molecule, describing the bonding in terms of localized electron-pair bonding units (Lewis structures) and the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals.
For derivatives of anthracene-9,10-dione (also known as anthraquinone), the stability is significantly influenced by hyperconjugative interactions and charge delocalization. In the case of this compound, the interaction between the anthracene-9,10-dione core and the 4-methylpentyl substituent can be elucidated through NBO analysis. This analysis can quantify the stabilization energy associated with electron delocalization from the filled orbitals of the alkyl chain to the antibonding orbitals of the aromatic core, and vice versa.
The stability of the molecule is also influenced by the planarity of the anthracene-9,10-dione system and the conformational flexibility of the 4-methylpentyl side chain. Theoretical calculations can determine the most stable conformation by optimizing the molecular geometry to find the lowest energy state.
Prediction of Non-linear Optical (NLO) Properties through Hyperpolarizability Calculations
Molecules with extensive π-conjugated systems, like anthracene-9,10-dione, are of great interest for their potential applications in non-linear optics (NLO). NLO materials can alter the properties of light passing through them and are crucial for technologies such as optical switching and frequency conversion. The NLO response of a molecule is primarily determined by its hyperpolarizability.
Computational chemistry allows for the prediction of NLO properties by calculating the first-order hyperpolarizability (β). These calculations are often performed using DFT methods. A high value of β suggests that the material may exhibit significant NLO effects.
For substituted anthraquinones, the introduction of electron-donating or electron-withdrawing groups can significantly enhance the NLO response. The 4-methylpentyl group on the this compound molecule acts as a weak electron-donating group. Theoretical calculations would involve optimizing the geometry of the molecule and then computing the components of the hyperpolarizability tensor. The magnitude of the total hyperpolarizability can then be determined.
While specific hyperpolarizability calculations for this compound are not found in the current body of scientific literature, research on other substituted anthraquinone derivatives has shown that they can be promising candidates for NLO materials. nih.gov The presence of the π-conjugated anthracene (B1667546) core is a key feature that contributes to the potential for NLO activity. Further computational studies would be necessary to quantify the hyperpolarizability of this compound and fully assess its potential as an NLO material.
Advanced Material Science Applications
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes
Anthracene (B1667546) derivatives are widely investigated for their applications in OLEDs due to their strong blue emission, a critical component for full-color displays and white lighting.
Emitters and Charge Transport Materials in Device Architectures
In OLEDs, anthracene-based molecules can function as the emitting layer (emitter) or as charge-transporting materials. As emitters, their high photoluminescence quantum yield allows for efficient conversion of electrical energy into light. The substitution on the anthracene core, such as with aryl or alkyl groups, can tune the emission color, efficiency, and stability of the device. For instance, 9,10-diphenylanthracene and its derivatives are classic examples of efficient blue emitters.
Functionalization also plays a key role in their charge transport capabilities. Attaching different chemical moieties can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, facilitating either hole or electron transport. While specific data for 2-(4-Methylpentyl)anthracene-9,10-dione is unavailable, the introduction of an alkyl group like 4-methylpentyl would be expected to influence its solubility and film-forming properties, which are crucial for device fabrication.
Performance Evaluation in Solution-Processed Devices
Solution-processing techniques like spin-coating and inkjet printing offer a low-cost and scalable method for manufacturing large-area OLEDs. The solubility of the active materials is paramount for these methods. An alkyl chain, such as the 4-methylpentyl group, is often introduced to organic semiconductors to enhance their solubility in common organic solvents. This allows for the formation of uniform thin films, which is essential for efficient and reliable device performance. The bulky nature of the 4-methylpentyl group could also potentially inhibit intermolecular aggregation, which can otherwise lead to fluorescence quenching and reduced device efficiency.
Organic Thin-Film Transistors (OTFTs) as Active Semiconductor Layers
Anthracene and its derivatives are also explored as the active semiconductor layer in OTFTs due to their good charge transport characteristics and environmental stability.
Charge Carrier Mobility and Transport Characteristics
The performance of an OTFT is primarily characterized by its charge carrier mobility. For anthracene-based materials, this is highly dependent on the degree of intermolecular π-π stacking in the solid state. Modifications to the anthracene core influence how the molecules pack together in a thin film. While there is no reported data for this compound, research on other 2,6-dialkylanthracene derivatives has shown that the length and branching of the alkyl chains can significantly impact the molecular ordering and, consequently, the charge carrier mobility. Generally, well-ordered, co-facial π-stacking is desirable for high mobility.
Influence of Molecular Packing and Solid-State Arrangement on Device Performance
The solid-state arrangement of organic semiconductors is a critical factor determining OTFT performance. The introduction of substituents can direct the molecules to adopt specific packing motifs, such as herringbone or lamellar structures. These arrangements affect the electronic coupling between adjacent molecules and thus the efficiency of charge transport. The 4-methylpentyl group, with its specific steric profile, would undoubtedly influence the solid-state packing of the anthracene-9,10-dione core, but without experimental data, the resulting arrangement and its effect on transistor performance remain speculative.
Mechanistic Investigations of Molecular Interactions
Molecular Binding and Intercalation Studies
The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology. For anthracenedione derivatives, these interactions often involve nucleic acids and proteins, leading to the modulation of cellular processes.
Interactions with Nucleic Acids (DNA/RNA)
The planar aromatic structure of the anthracene-9,10-dione core is a well-established scaffold for intercalation into the double helix of DNA. This mode of binding is significantly influenced by the nature and position of its substituents. Molecular modeling studies on various anthracene-9,10-dione derivatives have suggested that the position of side chains dictates the binding mode, such as classical intercalation where substituents lie in the same groove, or a threading mode with side chains in opposite grooves nih.gov. For instance, derivatives substituted at the 2,6 positions have been postulated to bind to DNA via a threading mechanism nih.gov.
While direct experimental data on the binding of 2-(4-Methylpentyl)anthracene-9,10-dione to DNA or RNA is not presently available, it is hypothesized that the lipophilic 4-methylpentyl side chain would play a crucial role in the stability and specificity of such interactions. Further research, including thermal denaturation studies, circular dichroism, and footprinting assays, would be necessary to elucidate the precise binding affinity and mode of interaction with nucleic acids.
Ligand-Macromolecule Binding Characterization (e.g., protein interactions via docking)
In silico molecular docking studies have become a powerful tool to predict the binding of small molecules to protein targets. For the broader class of anthracene-9,10-dione derivatives, potential protein targets that have been investigated include topoisomerase II and protein kinase CK2 researchgate.net. For example, virtual screening of certain anthracene-9,11-dione derivatives has identified potential inhibitors of Topoisomerase II, with strong binding affinities predicted through hydrogen bonding and other interactions within the active site neuroquantology.com.
A theoretical molecular docking study could be performed to predict the binding of this compound to various cellular proteins. The 4-methylpentyl group would likely influence the binding orientation and affinity within hydrophobic pockets of target proteins. Experimental validation of these computational predictions through techniques such as isothermal titration calorimetry or surface plasmon resonance would be essential.
Cellular Uptake and Subcellular Localization Mechanisms
The ability of a compound to exert a biological effect is contingent on its capacity to traverse the cell membrane and accumulate at its site of action. The physicochemical properties of this compound, particularly the lipophilicity imparted by the alkyl side chain, are expected to facilitate its passive diffusion across the plasma membrane.
Once inside the cell, the subcellular localization would be a key determinant of its mechanism of action. Based on the known behavior of other anthracenedione compounds, potential sites of accumulation could include the nucleus, due to DNA intercalation, and mitochondria. However, without specific experimental data from fluorescence microscopy or subcellular fractionation studies for this compound, its precise intracellular distribution remains speculative.
Modulation of Cellular Pathways and Molecular Targets
The interaction of this compound with its molecular targets is expected to trigger a cascade of downstream cellular events, ultimately affecting cell fate.
Cell Cycle Progression Analysis
Several anthracene-9,10-dione derivatives have been shown to induce cell cycle arrest, a critical mechanism for controlling cell proliferation. For instance, studies on other derivatives have revealed an accumulation of cells in the G2/M phase of the cell cycle nih.gov. Another study on emodin anthraquinone (B42736) derivatives demonstrated cell cycle arrest at the G0/G1 phase nih.govresearchgate.net.
The effect of this compound on cell cycle progression would need to be investigated using techniques such as flow cytometry. Such studies would quantify the proportion of cells in each phase of the cell cycle following treatment with the compound and could reveal a specific checkpoint at which it exerts its effects.
Regulation of Gene Expression (e.g., p53, Bcl-2 pathways)
The p53 tumor suppressor protein and the Bcl-2 family of proteins are central regulators of apoptosis, or programmed cell death. The modulation of these pathways is a common mechanism of action for many anti-cancer agents. Research on certain anthracene-9,10-dione derivatives has demonstrated an increase in the expression of p53 and a decrease in the expression of the anti-apoptotic protein Bcl-2 nih.gov. The upregulation of p53 can initiate a signaling cascade that leads to cell cycle arrest or apoptosis nih.gov. The Bcl-2 family of proteins plays a crucial role in the regulation of apoptosis, with a dynamic interplay between pro- and anti-apoptotic members determining the cell's fate.
To determine if this compound modulates these pathways, studies involving Western blotting or quantitative PCR would be required to measure the expression levels of p53, Bcl-2, and other related proteins.
Molecular Mechanisms of Reactive Oxygen Species (ROS) Generation and Scavenging
No specific data is available in the provided search results concerning the molecular mechanisms of ROS generation and scavenging for this compound.
Structure Activity Relationship Sar Studies
Correlation of 4-Methylpentyl Substitution with Electronic and Photophysical Responses
The introduction of an alkyl group, such as the 4-methylpentyl substituent, at the 2-position of the anthracene-9,10-dione core has a discernible bien minor effect on its electronic absorption spectrum. Generally, alkyl groups are weak electron donors through an inductive effect. This can lead to subtle shifts in the absorption bands of the parent anthraquinone (B42736) molecule. For comparison, studies on 2,6-dialkoxy-9,10-anthraquinones have shown a noticeable bathochromic (red) shift in the least energetic band from approximately 325 nm in unsubstituted anthraquinone to around 350 nm for the disubstituted derivatives. acs.orgacs.org While a single alkyl group is expected to have a less pronounced effect than two alkoxy groups, a slight red shift in the characteristic π-π* transition bands of the anthraquinone core is anticipated for 2-(4-Methylpentyl)anthracene-9,10-dione.
The photophysical response, particularly fluorescence, of anthraquinone derivatives is highly sensitive to their substitution pattern. Anthraquinone itself is weakly fluorescent. The introduction of substituents can either enhance or quench fluorescence depending on their nature and position. For instance, 2,6-diaryl-9,10-anthraquinones exhibit fluorescence in the yellow-orange region, which is attributed to intramolecular charge transfer from the electron-rich aryl substituents to the electron-deficient anthraquinone core. rsc.org In the case of this compound, the simple alkyl substituent is not expected to introduce new charge-transfer states, and thus, significant changes in the fluorescence profile compared to the parent anthraquinone are not predicted.
| Compound | Substitution Pattern | Key Spectroscopic Features |
|---|---|---|
| Anthracene-9,10-dione | Unsubstituted | Least energetic absorption band at ~325 nm. acs.org |
| 2,6-Dialkoxy-9,10-anthraquinones | Electron-donating alkoxy groups at C2 and C6 | Bathochromic shift of the least energetic absorption band to ~350 nm. acs.orgacs.org |
| 2,6-Diaryl-9,10-anthraquinones | Aryl groups at C2 and C6 | Intense long-wavelength absorption band due to intramolecular charge transfer; fluorescence in the yellow-orange region. rsc.org |
| This compound | Alkyl group at C2 | Expected minor bathochromic shift in absorption bands compared to unsubstituted anthraquinone. |
Influence of Molecular Architecture on Electrochemical Behavior
The electrochemical properties of anthracene-9,10-dione are characterized by two successive one-electron reductions of the quinone moiety, forming a radical anion and then a dianion. The potentials at which these reductions occur are influenced by the electronic effects of substituents on the aromatic core.
Electron-donating groups, such as alkyl chains, are expected to make the reduction of the anthraquinone core more difficult, thus shifting the reduction potentials to more negative values. This is because the electron-donating nature of the alkyl group increases the electron density on the aromatic system, making the addition of an electron less favorable. Studies on 2,6-dialkoxy-9,10-anthraquinones have experimentally confirmed this trend, showing that the first reduction potential is shifted to more negative values by 80 to 95 mV compared to unsubstituted anthraquinone. acs.org A similar, though likely smaller, negative shift would be anticipated for this compound.
| Compound | Substitution Effect | Impact on First Reduction Potential |
|---|---|---|
| Anthracene-9,10-dione | Reference | Baseline potential. |
| 2,6-Dialkoxy-9,10-anthraquinones | Strongly electron-donating | Shift to more negative potentials by 80-95 mV. acs.org |
| This compound | Weakly electron-donating | Expected shift to a more negative potential, but less pronounced than for dialkoxy derivatives. |
Relationship between Molecular Conformation, Intermolecular Interactions, and Material Performance
The 4-methylpentyl substituent significantly influences the solid-state packing and intermolecular interactions of anthracene-9,10-dione. The flexible and bulky nature of this alkyl chain can disrupt the typical herringbone packing observed in unsubstituted anthraquinone. This alteration in molecular conformation and packing has profound implications for the material's bulk properties, such as its melting point, solubility, and charge transport characteristics in organic electronic devices.
In the solid state, molecules of this compound would likely arrange to accommodate the steric bulk of the alkyl chains, potentially leading to a lamellar-type structure. The intermolecular interactions would be a combination of π-π stacking between the aromatic cores and van der Waals interactions between the alkyl chains. The length and branching of the alkyl group play a crucial role in balancing these interactions and determining the final supramolecular assembly. For instance, in 2,6-dialkoxy-9,10-anthraquinones, an increase in the length of the alkyl chain leads to a transition from a herringbone to a lamellar packing arrangement. acs.org
These changes in intermolecular interactions directly impact material performance. For example, the efficiency of charge transport in organic semiconductors is highly dependent on the degree of π-π stacking between adjacent molecules. The steric hindrance from the 4-methylpentyl group might increase the distance between the anthraquinone cores, potentially reducing charge mobility compared to more compactly packed derivatives. However, the increased solubility imparted by the alkyl chain is advantageous for solution-based processing of materials.
Impact of Substituent Modifications on Molecular Interaction Profiles
The presence of the branched alkyl chain can also influence the interaction with solvents, generally increasing solubility in non-polar organic solvents. This enhanced solubility is a critical factor in the practical application of these compounds, for example, in the formulation of dyes or as components in organic electronic devices. The specific shape of the 4-methylpentyl group can also lead to specific host-guest interactions or influence the morphology of self-assembled monolayers on surfaces. The synthesis of various 2-alkyl-9,10-anthraquinones has been reported, indicating the feasibility of introducing a range of alkyl chains to systematically study these effects. tandfonline.com
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Pathways for Diversified Anthraquinone (B42736) Derivatives
Future research will likely focus on developing more efficient and versatile synthetic routes to 2-(4-Methylpentyl)anthracene-9,10-dione and its derivatives. Traditional methods for synthesizing anthraquinones, such as Friedel-Crafts acylation, often require harsh conditions and may lack regioselectivity. nih.govnih.govbeilstein-journals.org Green chemistry approaches are becoming increasingly important, with an emphasis on methodologies that reduce waste, use less hazardous reagents, and are more energy-efficient. beilstein-journals.org
One promising avenue is the use of organocatalysis for the construction of the anthraquinone framework, which can offer a more environmentally friendly alternative to metal-based catalysts. researchgate.net Furthermore, late-stage functionalization techniques could enable the precise introduction of various functional groups onto the this compound scaffold, allowing for the fine-tuning of its electronic and photophysical properties for specific applications. The development of one-pot synthesis methods, where multiple reaction steps are combined into a single operation, would also be a significant advancement, improving efficiency and reducing costs. researchgate.net
Advanced Computational Modeling for Predictive Material Design and Molecular Engineering
Computational modeling is a powerful tool for accelerating the discovery and design of new materials. researchgate.net Future research on this compound will undoubtedly leverage advanced computational techniques to predict its properties and guide the design of novel materials. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, photophysical properties, and electrochemical behavior of this molecule. nih.gov
Molecular dynamics simulations can provide insights into the intermolecular interactions and self-assembly behavior of this compound, which is crucial for designing materials with specific morphologies and functionalities. Furthermore, machine learning algorithms can be trained on existing data from other anthraquinone derivatives to predict the properties of new, unsynthesized analogues of this compound, thereby accelerating the materials discovery process. This predictive capability will be instrumental in designing materials for applications such as organic electronics and sensors.
Exploration of Hybrid Organic-Inorganic Systems Incorporating this compound
The integration of organic molecules like this compound with inorganic materials can lead to hybrid systems with synergistic properties and novel functionalities. Future research will likely explore the incorporation of this compound into various inorganic matrices, such as metal-organic frameworks (MOFs), nanoparticles, and layered materials.
For example, embedding this compound within the pores of a MOF could lead to materials with enhanced gas sorption or catalytic properties. Similarly, attaching this molecule to the surface of semiconductor nanoparticles could create hybrid systems with interesting photophysical properties for applications in photocatalysis or light-emitting devices. The development of these hybrid materials will require a deep understanding of the interfacial interactions between the organic and inorganic components, which can be investigated using a combination of experimental and computational techniques.
Deepening Mechanistic Understanding of Molecular Interactions at the Atomic Level
A fundamental understanding of the molecular interactions of this compound at the atomic level is crucial for controlling its behavior and designing new applications. Future research will likely employ a range of spectroscopic and microscopic techniques to probe these interactions in detail. For instance, advanced NMR spectroscopy can provide information about the conformation and dynamics of the 4-methylpentyl side chain, which can influence the packing of the molecules in the solid state.
Furthermore, techniques such as atomic force microscopy (AFM) and scanning tunneling microscopy (STM) can be used to visualize the self-assembly of this compound on surfaces, providing insights into the intermolecular forces that govern this process. A deeper mechanistic understanding of these interactions will be essential for the rational design of materials with tailored properties.
Sustainable Synthesis and Processing Methodologies for Anthraquinone-Based Functional Materials
Sustainability is a key consideration in the development of new materials. Future research on this compound and other anthraquinone-based functional materials will need to focus on sustainable synthesis and processing methodologies. This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. beilstein-journals.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
